molecular formula C10H10B2O4 B8196844 Naphthalene-2,6-diyldiboronic acid

Naphthalene-2,6-diyldiboronic acid

Cat. No.: B8196844
M. Wt: 215.8 g/mol
InChI Key: LUKFOICJEVFQSR-UHFFFAOYSA-N
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Description

Naphthalene-2,6-diyldiboronic acid is an organic compound with the molecular formula C10H10B2O4. It is a derivative of naphthalene, where two boronic acid groups are attached at the 2 and 6 positions of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-2,6-diyldiboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene-2,6-dibromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,6-diyldiboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalene-2,6-diyldiboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene-2,6-diyldiboronic acid involves its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. These interactions are often mediated through the formation of reversible covalent bonds, which can be exploited in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2,6-dicarboxylic acid: Similar in structure but lacks boronic acid groups.

    Naphthalene-2,6-diol: A reduced form of naphthalene-2,6-diyldiboronic acid.

    Naphthalene-2,6-dibromide: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of boronic acid groups, which confer specific reactivity and binding properties. These properties make it particularly valuable in applications requiring molecular recognition and complex formation, such as in the development of sensors and advanced materials .

Properties

IUPAC Name

(6-borononaphthalen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10B2O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKFOICJEVFQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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